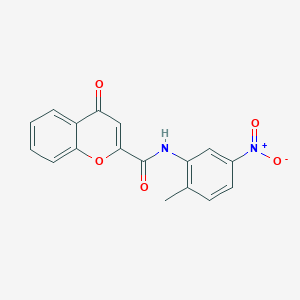
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first synthesized by researchers at the University of Queensland in Australia and has since been the subject of numerous scientific studies due to its potential in treating cancer.
Mécanisme D'action
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide targets RNA polymerase I transcription by binding to a specific region of DNA known as the rDNA promoter. This binding prevents the recruitment of transcription factors and RNA polymerase I, thereby inhibiting the production of ribosomes. This inhibition leads to the activation of the p53 pathway, which triggers cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been found to have a range of biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It also inhibits the production of ribosomes, which reduces protein synthesis and slows down cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has several advantages for use in lab experiments. It is highly selective for RNA polymerase I transcription and has been found to be effective in inhibiting cancer cell growth in vitro and in vivo. However, there are also some limitations to its use. It has a relatively short half-life, which can make it difficult to maintain effective concentrations in vivo. It also has the potential to cause DNA damage, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide. One area of interest is in combination therapy, where N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide is used in combination with other drugs to enhance its effectiveness. Another area of interest is in developing new analogs of N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide that have improved pharmacokinetic properties and reduced toxicity. Finally, there is also interest in exploring the potential of N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide in treating other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4,6-trimethylbenzaldehyde with cyclohexylamine to form 2,4,6-trimethyl-N-cyclohexylbenzamide. This compound is then reacted with 2-methoxyphenylacetonitrile to form N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide.
Applications De Recherche Scientifique
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been the subject of extensive scientific research due to its potential in treating cancer. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast, ovarian, and pancreatic cancer cells. It works by targeting RNA polymerase I transcription, which is a key process in the production of ribosomes, the cellular structures responsible for protein synthesis.
Propriétés
IUPAC Name |
N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14-13-20(2,3)22(18-11-10-16(24-4)12-17(14)18)19(23)21-15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHXOWIJBMOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3CCCCC3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354473 |
Source


|
| Record name | AG-G-07739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide | |
CAS RN |
5866-22-8 |
Source


|
| Record name | AG-G-07739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)


![2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5709829.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5709833.png)
![4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5709852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)



![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)

